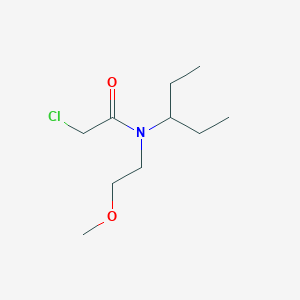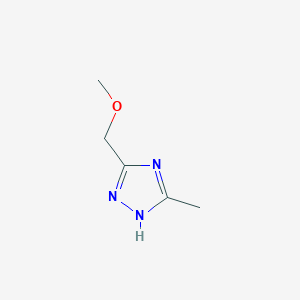
Methyl 2-cyano-3-(2-fluorophenyl)propanoate
Vue d'ensemble
Description
“Methyl 2-cyano-3-(2-fluorophenyl)propanoate” is a chemical compound with the molecular formula C11H10FNO2 . It is a solid substance and its molecular weight is 207.2 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isN#CC(C(OC)=O)=CC1=CC(F)=CC=C1 . This indicates the presence of a nitrile group (N#C), a methyl ester group (C(OC)=O), and a 2-fluorophenyl group (CC1=CC(F)=CC=C1). Physical And Chemical Properties Analysis
“Methyl 2-cyano-3-(2-fluorophenyl)propanoate” is a solid substance . It has a molecular weight of 207.2 . The compound should be stored in a refrigerated environment .Applications De Recherche Scientifique
-
Chemical Synthesis
- Application Summary : Methyl 2-cyano-3-(2-fluorophenyl)propanoate is used in chemical synthesis . It is a compound with the molecular weight of 207.2 .
- Methods of Application : The specific methods of application or experimental procedures for this compound in chemical synthesis are not provided in the available resources .
- Results or Outcomes : The outcomes of using this compound in chemical synthesis are not specified in the available resources .
-
Preparation of Halogen Phenyl-substituted Methyl 2-cyano-3-phenyl-2-propenoates
- Application Summary : Halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates, including 2-fluoro variant, were prepared by the piperidine catalyzed Knoevenagel condensation of corresponding substituted benzaldehydes and methyl cyanoacetate .
- Methods of Application : The method involves the piperidine catalyzed Knoevenagel condensation of corresponding substituted benzaldehydes and methyl cyanoacetate .
- Results or Outcomes : The outcomes of this process are halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-cyano-3-(2-fluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPVOGCOJSGGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743093 | |
| Record name | Methyl 2-cyano-3-(2-fluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-3-(2-fluorophenyl)propanoate | |
CAS RN |
67571-38-4 | |
| Record name | Methyl 2-cyano-3-(2-fluorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate](/img/structure/B1427607.png)

![1-[Methyl(piperidin-4-yl)amino]propan-2-ol](/img/structure/B1427609.png)
![1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1427610.png)




![2-[(2,2-Difluoroethyl)amino]ethan-1-ol](/img/structure/B1427620.png)



